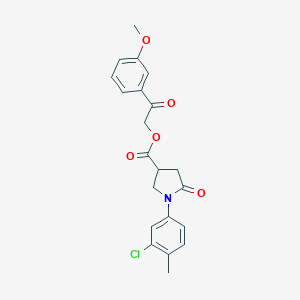![molecular formula C22H18ClNO3S B271279 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been the subject of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry and biochemistry.
作用機序
The mechanism of action of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and protein function.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and reduce inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a multifunctional compound. It has shown promise in various fields, which makes it a versatile tool for researchers. However, one limitation is the lack of understanding of its mechanism of action. More research is needed to fully understand how this compound works and its potential applications.
将来の方向性
There are many future directions for research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential as an anticancer agent. Studies have shown that it has selective cytotoxicity against cancer cells, which makes it a promising candidate for further research. Another direction is to investigate its potential as a treatment for neurodegenerative disorders. Studies have shown that it has neuroprotective effects, which makes it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other fields, such as biochemistry and medicinal chemistry.
合成法
The synthesis of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process. The starting material is 3-hydroxy-1-(4-methylbenzyl)-1H-indole-2,3-dione, which is reacted with 2-bromoethyl thiophene-2-carboxylate to obtain the intermediate product. This intermediate is then reacted with 5-chloro-2-oxoindoline-3-acetic acid to obtain the final product.
科学的研究の応用
The scientific research application of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one is diverse. This compound has been studied for its potential use as an anticancer agent, antifungal agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
分子式 |
C22H18ClNO3S |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(2-oxo-2-thiophen-2-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H18ClNO3S/c1-14-4-6-15(7-5-14)13-24-18-9-8-16(23)11-17(18)22(27,21(24)26)12-19(25)20-3-2-10-28-20/h2-11,27H,12-13H2,1H3 |
InChIキー |
IJULUJMRELJESK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CS4)O |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CC=CS4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





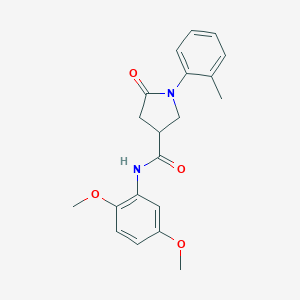
![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
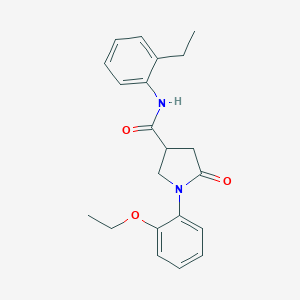

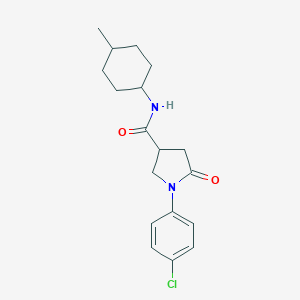

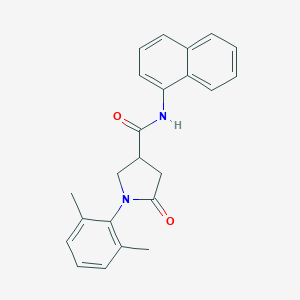
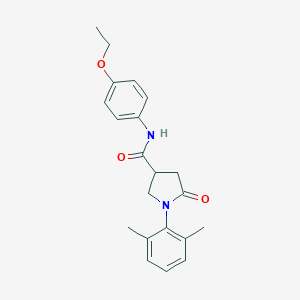
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)


